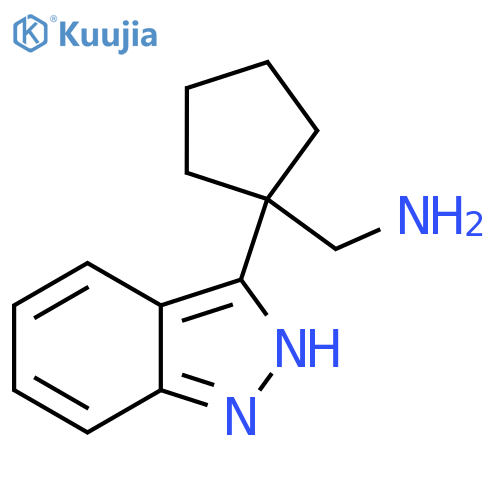Cas no 1519409-80-3 (1-(1H-indazol-3-yl)cyclopentylmethanamine)

1519409-80-3 structure
商品名:1-(1H-indazol-3-yl)cyclopentylmethanamine
1-(1H-indazol-3-yl)cyclopentylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indazol-3-yl)cyclopentylmethanamine
- EN300-1804761
- 1519409-80-3
- [1-(1H-indazol-3-yl)cyclopentyl]methanamine
-
- インチ: 1S/C13H17N3/c14-9-13(7-3-4-8-13)12-10-5-1-2-6-11(10)15-16-12/h1-2,5-6H,3-4,7-9,14H2,(H,15,16)
- InChIKey: HONOGNQFACZCHI-UHFFFAOYSA-N
- ほほえんだ: N1C(=C2C=CC=CC2=N1)C1(CN)CCCC1
計算された属性
- せいみつぶんしりょう: 215.142247555g/mol
- どういたいしつりょう: 215.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 54.7Ų
1-(1H-indazol-3-yl)cyclopentylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1804761-0.25g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1804761-0.5g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1804761-1.0g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 1g |
$1214.0 | 2023-05-23 | ||
| Enamine | EN300-1804761-1g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1804761-0.05g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1804761-0.1g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1804761-2.5g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1804761-10.0g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 10g |
$5221.0 | 2023-05-23 | ||
| Enamine | EN300-1804761-5.0g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 5g |
$3520.0 | 2023-05-23 | ||
| Enamine | EN300-1804761-10g |
[1-(1H-indazol-3-yl)cyclopentyl]methanamine |
1519409-80-3 | 10g |
$5221.0 | 2023-09-19 |
1-(1H-indazol-3-yl)cyclopentylmethanamine 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1519409-80-3 (1-(1H-indazol-3-yl)cyclopentylmethanamine) 関連製品
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
